![molecular formula C9H8BrNOS B12092056 4-Bromo-2-ethoxybenzo[d]thiazole](/img/structure/B12092056.png)
4-Bromo-2-ethoxybenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-ethoxybenzo[d]thiazole is a heterocyclic compound that features a thiazole ring fused with a benzene ring, substituted with a bromine atom at the 4-position and an ethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethoxybenzo[d]thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone or aldehyde.
Ethoxylation: The ethoxy group can be introduced via an etherification reaction, often using an ethyl halide in the presence of a base like sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 4-Bromo-2-ethoxybenzo[d]thiazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical in coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidation can lead to sulfoxides or sulfones.
Coupling Products: Coupling reactions yield biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-2-ethoxybenzo[d]thiazole is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its derivatives may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and polymers. Its unique structure allows for the creation of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 4-Bromo-2-ethoxybenzo[d]thiazole exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylbenzo[d]thiazole: Similar structure but with a methyl group instead of an ethoxy group.
4-Bromo-2-(4-methoxyphenoxy)thiazole: Contains a methoxyphenoxy group, offering different electronic properties.
2,4-Disubstituted thiazoles: A broader category that includes various substituents at the 2 and 4 positions, affecting biological activity and reactivity.
Uniqueness
4-Bromo-2-ethoxybenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can be leveraged to design compounds with tailored biological activities or material properties.
Properties
Molecular Formula |
C9H8BrNOS |
|---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
4-bromo-2-ethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C9H8BrNOS/c1-2-12-9-11-8-6(10)4-3-5-7(8)13-9/h3-5H,2H2,1H3 |
InChI Key |
SMSKPBWJDRRSAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(S1)C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



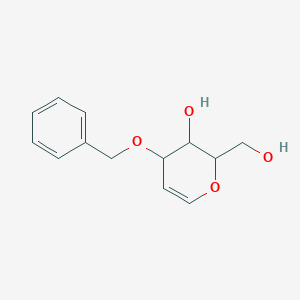
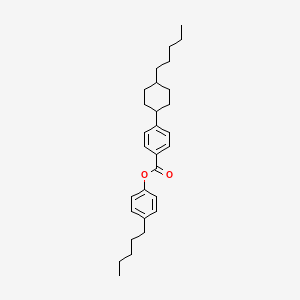

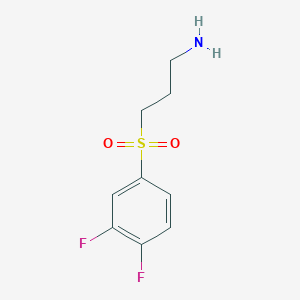
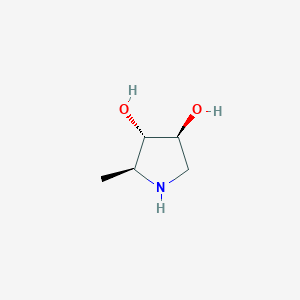



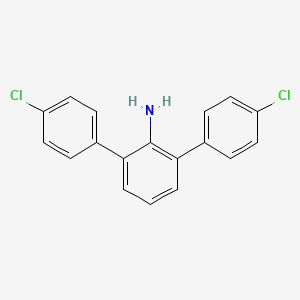
![Tert-butyl 3-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12092034.png)
![Cytidine, N-acetyl-5'-O-[bis(4-Methoxyphenyl)phenylMethyl]-2'-O-Methyl-5-Methyl-](/img/structure/B12092040.png)
![Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-](/img/structure/B12092047.png)

